2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, a base-mediated diastereoselective [4 + 1] cycloaddition has been developed to afford 3,2′-pyrrolidinyl spirooxindoles .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely. For instance, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride has a molecular weight of 243.18 .Scientific Research Applications
Synthesis and Organic Chemistry
- Synthesis Improvements : The compound serves as an important intermediate for organic synthesis. Improvements in its synthesis were achieved by using a mixture of P2O5/ POCl3 as the dehydrating agent, indicating its relevance in chemical synthesis processes (Ta, 2013).
- Ugi Reaction and C-H Functionalization : It undergoes redox-neutral α-amidation with concurrent N-alkylation, promoted by acetic acid. This reaction represents a new variant of the Ugi reaction, demonstrating its utility in developing novel chemical reactions (Zhu & Seidel, 2016).
- Lewis Acid Catalyzed Reactions : It's used in reactions involving Lewis acids, highlighting its role in facilitating diverse chemical transformations (Lu & Shi, 2007).
- Pyrrolidine Substituent Removal : Studies on dehydrogenation of isoquinoline derivatives including this compound provide insights into the behavior of pyrrolidinyl groups in chemical reactions (Mahboobi et al., 1994).
Biological and Medicinal Research
- Neurological Research : It was identified in parkinsonian and normal human brains. Its presence, especially in increased amounts in Parkinson's disease, suggests its potential role as an endogenous neurotoxin (Niwa et al., 1987).
- Antiglioma Activity : Some derivatives of this compound have shown selective blocking of the growth of C6 glioma cells, indicating its potential in cancer research (Mohler et al., 2006).
- Solid Phase Synthesis : Its solid-phase synthesis highlights its applicability in developing pharmaceutical compounds (Hutchins & Chapman, 1996).
- Antifertility Agents : It has been explored as a nonsteroidal compound with potential antifertility effects in human females (Paul et al., 1972).
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Bioactive molecules characterized by the pyrrolidine ring and its derivatives have been reported to influence various biochemical pathways . The exact pathways and their downstream effects would need further investigation.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to exhibit a wide spectrum of biological activity . The specific molecular and cellular effects would need further investigation.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-14-11-16(8-6-13(14)3-1)10-12-5-7-15-9-12;;/h1-4,12,15H,5-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMUGKJUYMSUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCC3=CC=CC=C3C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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